molecular formula C6H10ClNO B079545 1-(Chloroacetyl)pyrrolidine CAS No. 20266-00-6

1-(Chloroacetyl)pyrrolidine

Cat. No. B079545
CAS RN: 20266-00-6
M. Wt: 147.6 g/mol
InChI Key: AAOSLLBWWRKJIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Chloroacetyl)pyrrolidine involves several chemical reactions, starting from L-proline. A notable method includes the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into carbonitrile through an amide intermediate. This process is crucial for preparing DPP-IV inhibitor Vildagliptin, showcasing the compound's importance in medicinal chemistry (Singh, Manne, & Pal, 2008). Another synthesis pathway highlights the transformation of L-proline through N-chloroacetylation, carbonyl amination, and carboxamide dehydration to achieve the target compound with a considerable yield, emphasizing the efficiency and cost-effectiveness of the synthesis process (Ma Yu-zhuo, 2010).

Scientific Research Applications

1. Drug Discovery

  • Application Summary: The pyrrolidine ring, which is a part of 1-(Chloroacetyl)pyrrolidine, is widely used by medicinal chemists to develop compounds for treating human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Synthesis of Vildagliptin Intermediates

  • Application Summary: 1-(Chloroacetyl)pyrrolidine is used in the synthesis of Vildagliptin, a highly potent, reversible, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes .
  • Methods of Application: The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, an intermediate of Vildagliptin, has been described. It has been synthesized from L-proline via chloroacetyl chloride, performed with acetonitrile in the presence of sulfuric acid via one-pot reactions .
  • Results or Outcomes: The overall yield of the synthesis process is about 95% .

3. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibitors

  • Application Summary: Pyrrolidine derivatives have been used to develop new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Methods of Application: The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these new series of cis-3,4-diphenylpyrrolidine derivatives .
  • Results or Outcomes: The study provided insights into the structure-activity relationship of these compounds, which could guide the design of new drug candidates .

4. Carbonic Anhydrase Inhibitors

  • Application Summary: Pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones. These compounds have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II. Both isoenzymes are involved in several diseases .
  • Methods of Application: The study involved the synthesis of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and their evaluation for inhibitory activity on hCA I and hCA II .
  • Results or Outcomes: The study provided insights into the structure-activity relationship of these compounds, which could guide the design of new drug candidates .

5. Antimicrobial and Antiviral Agents

  • Application Summary: Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial and antiviral activities .
  • Methods of Application: The study involved the synthesis of a series of pyrrolidine derivatives and their evaluation for antibacterial and antiviral activities .
  • Results or Outcomes: Compound 49c, which contains a 2,4-dichlorophenyl group, was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .

6. Catalysis

  • Application Summary: Pyrrolidine functionalized chiral COF can catalyze the Michael reaction with good yield and moderate enantioselectivity .
  • Methods of Application: The study involved the synthesis of a pyrrolidine functionalized chiral COF and its evaluation for catalytic activity in the Michael reaction .
  • Results or Outcomes: The reaction rate is correlated with the ratio of the postsynthesized pyrrolidine .

Safety And Hazards

1-(Chloroacetyl)pyrrolidine is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled with personal protective equipment and in a well-ventilated area .

Future Directions

Pyrrolidine compounds, including 1-(Chloroacetyl)pyrrolidine, have shown promise in pharmacotherapy . They can be used as leads for drug discovery and development . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOSLLBWWRKJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174111
Record name 1-(Chloroacetyl)pyrrolidine
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)pyrrolidine

CAS RN

20266-00-6
Record name 2-Chloro-1-(1-pyrrolidinyl)ethanone
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Record name 1-(Chloroacetyl)pyrrolidine
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Record name 1-(Chloroacetyl)pyrrolidine
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Record name 1-(chloroacetyl)pyrrolidine
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Record name 1-(CHLOROACETYL)PYRROLIDINE
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Synthesis routes and methods I

Procedure details

A solution of mL 2-chloroacetyl chloride (1.409 mL, 17.71 mmol) and THF (50 mL) was cooled to 0° C. and pyrrolidine (1.259 g, 17.71 mmol) was slowly added and stirred at ambient temperature for 3 hours. Partitioned between CH2Cl2 and water, and the organic layer was separated, dried, filtered, and concentrated to give the title compound (1.73 g, 66.19% yield) as a clear oil.
Quantity
1.409 mL
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reactant
Reaction Step One
Name
Quantity
50 mL
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Quantity
1.259 g
Type
reactant
Reaction Step Two
Yield
66.19%

Synthesis routes and methods II

Procedure details

3-(2-(1-pyrrolidinyl)-2-oxoethyl)-4,5-dimethyl-thiazolium chloride was prepared from the reaction of N-(chloroacetyl)pyrrolidine with 4,5-dimethylthiazole. N-(chloroacetyl)pyrrolidine was prepared as follows. Pyrrolidine (63.9 g, 0.9 mol) was taken in methylene chloride (640 mL) and cooled to 0° C. in a salt-ice bath. To the stirred mixture was added chloroacetyl chloride (101.8 g in 450 mL of CH2, Cl2, 0.9 mol) dropwise keeping the inside temperature below 15° C. After adding the chloroacetyl chloride, the mixture was stirred for an hour at 5° C. Sodium hydroxide solution (7 M, 190 mL) was added with vigorous stirring such that the inside temperature did not exceed 20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
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450 mL
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0 (± 1) mol
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190 mL
Type
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Synthesis routes and methods III

Procedure details

3.82 moles of pyrrolidine were added to a solution of 1.92 moles of chloroacetyl chloride in 600 ml of dichloromethane. The temperature was maintained at 0° C. The organic phase was washed with solutions of sodium hydrogen sulphate and sodium carbonate and dried. After evaporation of the solvent, 242 g of N-(2-chloroacetyl)pyrrolidine were obtained. 1.64 moles of this compound were dissolved in 500 ml of toluene and 231 ml of triethylamine were added. This was heated under reflux for 3 hrs and after cooling 311.5 g of product were isolated in the form of a precipitate. 119.07 g of the product obtained were dissolved in
Quantity
3.82 mol
Type
reactant
Reaction Step One
Quantity
1.92 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Pyrrolidine (63.9 g, 0.9 mole) was taken up in CH2Cl2 (640 mL) and cooled to 0° C. in a salt-ice water bath. To the stirred mixture was added chloroacetyl chloride (101.8 g in 450 mL of CH2Cl2, 0.9 mole) dropwise maintaining the internal temperature below 15° C. After adding the chloroacetyl chloride, the mixture was stirred for one hour at 5° C. Sodium hydroxide solution (7 M, 190 mL) was added with vigorous stirring such that the inside temperature did not exceed 20° C. The mixture was stirred for 15 minutes and the aqueous layer was separated. The organic layer was washed with saturated sodium bicarbonate solution (2×200 mL), water (1×200 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was recrystallized from hexane to give 64.5 g (48.6% yield) of white plate crystals; mp 43° C.
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Quantity
190 mL
Type
reactant
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Quantity
640 mL
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of pyrrolidine (5 g, 0.07 mol) in dichloromethane (100 ml) at 0° C. was added triethylamine (11.8 ml, 0.084 mol) followed by dropwise addition of chloroacetyl chloride (6.2 ml 0.077 mol) in dichoromethane (20 ml), stirred for 2 hrs, left to warm to room temperature. The reaction was washed with water (2×100 ml), brine (1×100 ml), the organic layers were dried (MgSO4), filtered and evaporated to give the required product (9.8 g) which was used without purification.
Quantity
5 g
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reactant
Reaction Step One
Quantity
11.8 mL
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reactant
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100 mL
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6.2 mL
Type
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Quantity
20 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Li Petri, MV Raimondi, V Spanò, R Holl… - Topics in Current …, 2021 - Springer
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest …
Number of citations: 89 link.springer.com
SO Kuranov, IP Tsypysheva, MV Khvostov… - Bioorganic & Medicinal …, 2018 - Elsevier
In this study, bornyl- and cytisine-based cyanopyrrolidines as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors were synthesised. The in vitro inhibiting activities of bornyl- and cytisine …
Number of citations: 26 www.sciencedirect.com
N Kumar, SR Devineni, G Singh, A Kadirappa… - … of pharmaceutical and …, 2016 - Elsevier
Vildagliptin is a member of a new class of oral anti-diabetic drug. One unknown impurity was identified in the range of 0.01–0.06% in different laboratory batches of vildagliptin along …
Number of citations: 27 www.sciencedirect.com
LE Overman, JP Wolfe - The Journal of Organic Chemistry, 2002 - ACS Publications
Two new tandem cationic olefin cyclization−pinacol reactions that provide cyclopentane-fused cycloalkanone products are described. Treatment of cis-1-[2-alkenyl-2-(triethylsiloxy)…
Number of citations: 47 pubs.acs.org
SN Sirakanyan, D Spinelli, A Geronikaki… - Tetrahedron, 2015 - Elsevier
The treatment of 2-[(1-alkyl(aryl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides (5) with sodium ethoxide to induce a cyclization to form 5-alkyl(aryl)-1-amino-6,7,8,9-…
Number of citations: 13 www.sciencedirect.com
A Jończyk, A Kowalkowska - Synthesis, 2002 - thieme-connect.com
Ammonium ylides generated from ammonium salt 1a-e with a base react with derivatives of 3-nitropyridine 2a-c and 2-nitrothiophene (3) to form products of vicarious nucleophilic …
Number of citations: 20 www.thieme-connect.com
W Lou - 1998 - search.proquest.com
Further synthetic applications of a newly developed one-flask Ramberg-Bäcklund reaction which employs dibromodifluoromethane as in situ halogenating agent and alumina-…
Number of citations: 2 search.proquest.com

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